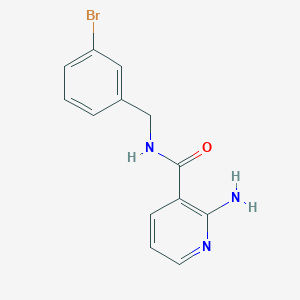
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells and cancer cells.
Mechanism of Action
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide binds to the BMI-1 protein and disrupts its interaction with other proteins involved in stem cell self-renewal and cancer cell proliferation. This leads to the inhibition of cancer stem cell self-renewal and the sensitization of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells and cancer stem cells, while sparing normal cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound has also been shown to inhibit the expression of genes involved in stem cell self-renewal and cancer progression.
Advantages and Limitations for Lab Experiments
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide has several advantages for lab experiments, including its selectivity for cancer cells and cancer stem cells, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a therapeutic agent in cancer treatment. However, this compound has limitations, including its low solubility in water and its potential toxicity in vivo.
Future Directions
For research on 4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide include the development of more potent and selective BMI-1 inhibitors, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. This compound may also have potential applications in other diseases, such as neurodegenerative diseases and viral infections.
Synthesis Methods
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-amino-3-phenylthiazole-5-carboxylic acid with pyridine-3-carboxaldehyde, followed by reduction and acylation to yield this compound.
Scientific Research Applications
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the self-renewal of cancer stem cells and sensitize them to chemotherapy and radiation therapy. This compound has also been found to inhibit the growth of a wide range of cancer cells, including breast, prostate, and pancreatic cancer cells.
properties
IUPAC Name |
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c17-13-14(12-6-2-1-3-7-12)20-22-15(13)16(21)19-10-11-5-4-8-18-9-11/h1-9H,10,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSRSOVZYXXLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B7549216.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7549218.png)
![2-(4-chlorophenoxy)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549226.png)
![2-(2-chloro-6-fluorophenyl)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549234.png)
![(5-chloro-2-methoxyphenyl)[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549236.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)


![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)


![2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B7549291.png)

